Cas no 749922-34-7 (7-(Benzyloxy)quinolin-4-ol)
7-(Benzyloxy)quinolin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 7-(Benzyloxy)quinolin-4-ol
- 7-(BENZYLOXY)-4-HYDROXYQUINOLINE
- 4-hydroxy-7-benzyloxyquinoline
- 7-benzyloxyquinolin-4-ol
- CTK8A0611
- OR8291
- RW3242
- SureCN311094
- 7-BENZYLOXY-4-HYDROXY-QUINOLINE
- 7-(Benzyloxy)quinolin-4(1H)-one
- KWQRHYWEGFFXKV-UHFFFAOYSA-N
- CB0159
- AB0066358
- AX8211984
- ST24024461
- Z5099
- DTXSID40610566
- CS-0156156
- 7-(BENZYLOXY)-1H-QUINOLIN-4-ONE
- MFCD06659963
- SCHEMBL311094
- SY110009
- Z1741982258
- AKOS015912496
- 1629758-07-1
- 7-phenylmethoxy-1H-quinolin-4-one
- A865756
- 749922-34-7
- FT-0660791
- SCHEMBL16112035
- SB71859
- DS-2851
- DB-207850
- 7-(Benzyloxy)-1,4-dihydroquinolin-4-one
- DB-108180
-
- MDL: MFCD06659963
- Inchi: 1S/C16H13NO2/c18-16-8-9-17-15-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18)
- InChI Key: KWQRHYWEGFFXKV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC2C(C=CNC=2C=1)=O
Computed Properties
- Exact Mass: 251.094628657g/mol
- Monoisotopic Mass: 251.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 38.3
7-(Benzyloxy)quinolin-4-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
7-(Benzyloxy)quinolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B113520-500mg |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 500mg |
$ 190.00 | 2022-06-07 | ||
| TRC | B113520-1000mg |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 1g |
$ 310.00 | 2022-06-07 | ||
| TRC | B113520-2000mg |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 2g |
$ 495.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845635-1g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 1g |
¥316.80 | 2022-09-02 | |
| ChemScence | CS-0156156-1g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 1g |
$67.0 | 2022-04-26 | ||
| ChemScence | CS-0156156-5g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 5g |
$229.0 | 2022-04-26 | ||
| ChemScence | CS-0156156-10g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 10g |
$425.0 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845635-250mg |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 250mg |
¥131.40 | 2022-09-02 | |
| Chemenu | CM143359-5g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 5g |
$191 | 2021-08-05 | |
| Chemenu | CM143359-10g |
7-(Benzyloxy)quinolin-4-ol |
749922-34-7 | 95% | 10g |
$343 | 2021-08-05 |
7-(Benzyloxy)quinolin-4-ol Suppliers
7-(Benzyloxy)quinolin-4-ol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 7-(Benzyloxy)quinolin-4-ol
7-(Benzyloxy)quinolin-4-ol: A Comprehensive Overview
The compound 7-(Benzyloxy)quinolin-4-ol (CAS No. 749922-34-7) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of quinoline derivatives, which are known for their versatile applications and unique chemical properties. The benzyloxy group attached to the quinoline skeleton introduces additional functionality, making this compound a valuable tool for researchers and industry professionals alike.
Recent studies have highlighted the potential of 7-(Benzyloxy)quinolin-4-ol in various applications, particularly in drug discovery and development. Its structural features, including the hydroxyl group at position 4 and the benzyloxy substituent at position 7, contribute to its unique reactivity and bioavailability. Researchers have explored its role as a precursor for synthesizing more complex molecules with enhanced pharmacological properties.
The synthesis of 7-(Benzyloxy)quinolin-4-ol involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and coupling reactions. These methods have been optimized to ensure high yields and purity, making the compound accessible for large-scale production. The compound's stability under various reaction conditions has also been extensively studied, providing valuable insights into its suitability for different chemical transformations.
In terms of chemical properties, 7-(Benzyloxy)quinolin-4-ol exhibits interesting behavior in both acidic and basic environments. Its ability to form hydrogen bonds due to the hydroxyl group makes it a promising candidate for applications in supramolecular chemistry. Recent research has also explored its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
The biological activity of 7-(Benzyloxy)quinolin-4-ol has been a focal point of recent investigations. Studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in experimental models. Additionally, its antioxidant properties have been evaluated, highlighting its ability to scavenge free radicals and protect cells from oxidative damage.
One of the most exciting developments involving 7-(Benzyloxy)quinolin-4-ol is its role in drug delivery systems. Researchers have exploited its structural versatility to develop prodrugs that enhance the solubility and bioavailability of poorly soluble drugs. This approach has shown significant potential in improving therapeutic outcomes for various diseases.
Looking ahead, the continued exploration of 7-(Benzyloxy)quinolin-4-ol is expected to unlock new opportunities across multiple disciplines. Its unique combination of chemical reactivity, biological activity, and structural flexibility positions it as a key molecule for future innovations in medicine and materials science.
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